An In-Depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl: Synthesis, Characterization, and Advanced Applications
An In-Depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl: Synthesis, Characterization, and Advanced Applications
This guide provides a comprehensive technical overview of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, a versatile organic compound with significant applications in materials science and beyond. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical structure, detailed synthesis protocols, in-depth characterization, and diverse applications of this fluorescent molecule.
Introduction to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, also known by trade names such as Fluorescent Brightener 378, is a stilbenoid derivative characterized by a biphenyl core functionalized with two methoxy-substituted styryl groups.[1] Its chemical formula is C₃₀H₂₆O₂ with a molecular weight of approximately 418.5 g/mol .[1] The extended π-conjugated system of this molecule is the primary determinant of its notable photophysical properties, particularly its ability to absorb ultraviolet (UV) light and emit it as visible blue light.[2] This fluorescence is central to its widespread use as an optical brightener in various industries.[3]
The structural rigidity imparted by the biphenyl core contributes to the molecule's thermal stability, making it suitable for high-temperature processing applications.[2] The presence of methoxy groups enhances its solubility in organic solvents, a crucial factor for its incorporation into various matrices.[2]
Chemical Structure and Properties
The chemical structure of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is foundational to its function. The molecule's symmetric design and extended conjugation are key to its optical and electronic properties.
dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];
// Biphenyl core C1 [pos="0,0!", label="C"]; C2 [pos="0.87,0.5!", label="C"]; C3 [pos="0.87,1.5!", label="C"]; C4 [pos="0,2!", label="C"]; C5 [pos="-0.87,1.5!", label="C"]; C6 [pos="-0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C7 [pos="0,-2!", label="C"]; C8 [pos="0.87,-2.5!", label="C"]; C9 [pos="0.87,-3.5!", label="C"]; C10 [pos="0,-4!", label="C"]; C11 [pos="-0.87,-3.5!", label="C"]; C12 [pos="-0.87,-2.5!", label="C"]; C4 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
// Styryl groups C13 [pos="-1.74,0!", label="C"]; C14 [pos="-2.61,-0.5!", label="C"]; C1 -- C13; C13 -- C14 [style=double];
C15 [pos="1.74,-4.5!", label="C"]; C16 [pos="2.61,-5!", label="C"]; C10 -- C15; C15 -- C16 [style=double];
// Phenyl rings of styryl groups C17 [pos="-3.48,0!", label="C"]; C18 [pos="-4.35,0.5!", label="C"]; C19 [pos="-5.22,0!", label="C"]; C20 [pos="-5.22,-1!", label="C"]; C21 [pos="-4.35,-1.5!", label="C"]; C22 [pos="-3.48,-1!", label="C"]; C14 -- C17; C17 -- C18 -- C19 -- C20 -- C21 -- C22 -- C17;
C23 [pos="3.48,-5.5!", label="C"]; C24 [pos="4.35,-5!", label="C"]; C25 [pos="5.22,-5.5!", label="C"]; C26 [pos="5.22,-6.5!", label="C"]; C27 [pos="4.35,-7!", label="C"]; C28 [pos="3.48,-6.5!", label="C"]; C16 -- C23; C23 -- C24 -- C25 -- C26 -- C27 -- C28 -- C23;
// Methoxy groups O1 [pos="-6.09,0.5!", label="O"]; C29 [pos="-6.96,0!", label="C"]; C19 -- O1; O1 -- C29; H1 [pos="-7.3,0.35!", label="H"]; H2 [pos="-7.3,-0.35!", label="H"]; H3 [pos="-6.61,-0.35!", label="H"]; C29 -- H1; C29 -- H2; C29 -- H3;
O2 [pos="6.09,-5!", label="O"]; C30 [pos="6.96,-5.5!", label="C"]; C25 -- O2; O2 -- C30; H4 [pos="7.3,-5.15!", label="H"]; H5 [pos="7.3,-5.85!", label="H"]; H6 [pos="6.61,-5.85!", label="H"]; C30 -- H4; C30 -- H5; C30 -- H6; }``` Caption: Chemical structure of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.
Table 1: Physicochemical Properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
| Property | Value | Reference(s) |
| IUPAC Name | 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |
| Molecular Formula | C₃₀H₂₆O₂ | |
| Molecular Weight | 418.53 g/mol | |
| CAS Number | 40470-68-6 | |
| Appearance | White to off-white or greenish-yellow crystalline powder | |
| Melting Point | 216-222 °C | |
| Boiling Point | 590.3 °C at 760 mmHg | |
| Solubility | Soluble in many organic solvents |
Synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
The most common and efficient method for the synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is the Wittig reaction. T[4]his reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.
[4]dot
Caption: Wittig synthesis workflow for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.
Detailed Experimental Protocol
This protocol is based on established Wittig reaction methodologies for stilbene synthesis.
-
4,4'-Bis(chloromethyl)biphenyl
-
Triphenylphosphine
-
2-Methoxybenzaldehyde
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Dichloromethane (DCM)
-
Water, deionized
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 4,4'-Biphenylylbis(methyltriphenylphosphonium chloride):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-bis(chloromethyl)biphenyl and a slight excess of triphenylphosphine in anhydrous DMF.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the salt with a suitable solvent (e.g., diethyl ether) to remove any unreacted triphenylphosphine and dry under vacuum.
-
-
Wittig Reaction:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the biphenylbis(phosphonium salt) in anhydrous DMF.
-
Add a solution of sodium methoxide in methanol dropwise to the suspension at room temperature. The formation of the orange-red ylide indicates a successful reaction.
-
After stirring for a period to ensure complete ylide formation, add a solution of 2-methoxybenzaldehyde in DMF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of DMF and ethanol). [5] * Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.
-
[7]### 4. Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and styryl moieties, the vinylic protons of the stilbene double bonds, and the methoxy group protons. The coupling constants of the vinylic protons can be used to confirm the trans configuration of the double bonds. For a similar compound, 4-methoxy-1,1'-biphenyl, the methoxy protons appear as a singlet around 3.91 ppm, and the aromatic protons appear in the range of 7.03-7.60 ppm. *[8] ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts will be indicative of the aromatic, vinylic, and methoxy carbons. For 4-methoxy-1,1'-biphenyl, the methoxy carbon resonates at 55.4 ppm, and the aromatic carbons appear in the range of 114.2-159.1 ppm.
[8]#### 4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected peaks include:
[9]* C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, methoxy): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic and vinylic): ~1500-1600 cm⁻¹
-
C-O stretching (methoxy): ~1240-1260 cm⁻¹ (asymmetric) and ~1020-1040 cm⁻¹ (symmetric)
-
Out-of-plane C-H bending (trans-vinylic): A characteristic strong peak around 960-980 cm⁻¹ confirms the trans stereochemistry of the stilbene units.
[9]#### 4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 418.5. T[1]he fragmentation pattern may involve cleavage of the styryl groups and the biphenyl linkage.
[10]### 5. Photophysical Properties
The photophysical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl are central to its applications.
-
Absorption and Emission: The compound exhibits strong absorption in the UV region, typically with a maximum around 350-370 nm, and emits intense blue fluorescence with an emission maximum in the range of 430-450 nm. *[2] Fluorescence Quantum Yield and Lifetime: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. While specific data for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is not readily available in all solvents, similar stilbene derivatives are known to have high quantum yields. T[11]he fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. The solvent can have a significant effect on both the quantum yield and lifetime due to solvatochromic effects. *[12][13] Solvatochromism: The absorption and emission spectra of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl can be influenced by the polarity of the solvent. T[14]his phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent.
[15]### 6. Key Applications
The unique properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl have led to its use in several advanced applications.
Optical Brighteners
The primary application of this compound is as an optical brightening agent (OBA) in plastics, polymers, and textiles. I[3][16]t is incorporated into these materials to counteract their inherent yellowing and enhance their whiteness and brightness by absorbing UV radiation and re-emitting it as blue light. I[2]ts high thermal stability makes it suitable for incorporation during high-temperature processing of polymers.
[17]#### 6.2. Organic Light-Emitting Diodes (OLEDs)
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl and its derivatives are promising materials for use in OLEDs due to their high fluorescence quantum yields and good charge transport properties. T[3]hey can be used as the emissive layer in blue OLEDs or as a host material for other fluorescent or phosphorescent dopants. T[18][19]he performance of OLEDs incorporating this compound can be optimized by carefully designing the device architecture to ensure efficient charge injection and recombination.
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